molecular formula C18H17ClN4O B2782634 N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866847-91-8

N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2782634
CAS No.: 866847-91-8
M. Wt: 340.81
InChI Key: ARFISIVYNPRIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ( 902887-84-7) is a high-purity chemical compound supplied for non-human research applications. This molecule belongs to the class of 1,2,3-triazole derivatives, a privileged scaffold in medicinal chemistry known for its significant versatility and broad spectrum of potential biological activities . The 1,2,3-triazole core is recognized for its stability under acidic and basic conditions, its ability to participate in hydrogen bonding, and its role as a bioisostere, which makes it a valuable building block in pharmaceutical and biochemical research . Compounds featuring the 1,2,3-triazole-4-carboxamide moiety are of high interest in antimicrobial research. Specifically, 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides have been identified as promising antimicrobial agents and are a focus for the discovery of new therapeutic agents to address the growing problem of pathogenic microorganism resistance . Furthermore, 1,2,3-triazole hybrids have demonstrated potential as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them a relevant area of study in neurodegenerative disease (ND) research, including for conditions such as Alzheimer's disease (AD) . The molecular formula of this compound is C19H19ClN4O, and it has a molecular weight of 354.83 g/mol . This product is intended for research and development use only and is not intended for human or veterinary use.

Properties

IUPAC Name

N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-11-7-8-16(9-12(11)2)23-13(3)17(21-22-23)18(24)20-15-6-4-5-14(19)10-15/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFISIVYNPRIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the triazole class of molecules. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its synthesis, biological activity, mechanisms of action, and comparative efficacy against other similar compounds.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : The primary starting materials include 3-chloroaniline and 3,4-dimethylaniline.
  • Formation of the Triazole Ring : This is achieved through a cyclization reaction with hydrazine and a suitable carboxylic acid derivative.
  • Coupling Reaction : The final step involves coupling the triazole ring with the chlorophenyl and dimethylphenyl groups using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a basic medium.

Anticancer Activity

Research has indicated that triazole derivatives exhibit varying degrees of anticancer activity. In vitro studies conducted by the National Cancer Institute (NCI) have shown that certain triazoles can inhibit tumor growth across multiple cancer cell lines. For instance:

CompoundCell LineLog GI50
This compoundMelanoma (UACC-62)-5.48
Colon Cancer (KM12)-5.43
Breast Cancer (MDA-MB-468)-5.70

These findings suggest that this compound may possess moderate activity against melanoma and breast cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits significant antifungal and antibacterial activities. The mechanism may involve the inhibition of essential protein synthesis in microorganisms, similar to other triazole derivatives .

The biological mechanisms underlying the activity of this compound are still under investigation but are believed to include:

  • Inhibition of Protein Synthesis : As an antimicrobial agent, it may disrupt the synthesis of proteins critical for microbial survival.
  • Induction of Apoptosis : In cancer cells, it may interfere with cell division processes and promote programmed cell death (apoptosis) .

Comparative Analysis

When compared to well-known triazole derivatives such as fluconazole and itraconazole—both established antifungal agents—this compound shows promise due to its unique structural attributes and biological activities.

Compound NameActivity TypeEfficacy
FluconazoleAntifungalHigh
ItraconazoleAntifungalHigh
N-(3-chlorophenyl)-...Anticancer/AntimicrobialModerate

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

  • A study published in Bioorganic & Medicinal Chemistry demonstrated that modifications on the triazole scaffold can enhance anticancer activity against specific cell lines .
  • Another investigation focused on its anti-inflammatory properties alongside its antimicrobial effects, suggesting broader therapeutic applications .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
Target Compound R1: 3-Cl-C₆H₄; R2: 3,4-(CH₃)₂-C₆H₃ 340.81 N/A N/A Chlorine and dual methyl groups enhance hydrophobicity and steric bulk.
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) R1: Ph; R2: Ph 403.1 133–135 68 Higher MW due to cyano and phenyl groups; lower lipophilicity.
1-(2,3-Dimethylphenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3l) R1: 2,3-(CH₃)₂-C₆H₃; R2: Quinolin-2-yl ~360–420 N/A N/A Quinoline moiety may enhance π-stacking and target protein interactions.
1-(3-Chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide R1: 3-Cl-4-CH₃-C₆H₃; R2: 2-CH₃-C₆H₄ 340.81 N/A N/A Isomer of target compound; substituent positions alter electronic properties.
N-(4-Acetamidophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide R1: 4-NHAc-C₆H₄; R2: 3,4-(CH₃)₂-C₆H₃ 363.42 N/A N/A Acetamido group increases polarity and hydrogen-bonding potential.

Key Observations :

  • Chlorine vs. Methyl Substitution : Chlorine (electron-withdrawing) in the target compound may improve metabolic stability compared to methyl groups (electron-donating) in analogs like .
  • Symmetry and Crystallinity : Compounds with para-substituted phenyl groups (e.g., 3b in ) show higher melting points (171–172°C) than meta-substituted derivatives, suggesting improved crystallinity .

Challenges :

  • Regioselectivity : Triazole ring formation (1,2,3 vs. 1,2,4 isomers) is critical; copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regiocontrol in related compounds .
  • Purification: Preparative TLC and recrystallization (e.g., ethanol) are common for isolating pure products .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Key steps include:

  • Reaction of 3-chloroaniline with an activated carbonyl intermediate (e.g., acyl chloride) to form the carboxamide group.
  • Cyclization using copper(I) iodide as a catalyst under inert conditions (e.g., nitrogen atmosphere) in solvents like dimethylformamide (DMF) or acetonitrile .
  • Purification via column chromatography or recrystallization to achieve >90% purity .

Q. What analytical techniques are essential for structural characterization of this compound?

Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and purity (e.g., δ 7.2–7.8 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ at m/z 381.1) .
  • X-ray Crystallography : SHELXL refinement for resolving bond lengths/angles and anisotropic displacement parameters .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Perform accelerated stability studies using:

  • Thermogravimetric Analysis (TGA) : To evaluate thermal decomposition (e.g., stability up to 150°C) .
  • Solubility Profiling : Test in polar (e.g., DMSO) and non-polar solvents to guide formulation .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be systematically addressed?

  • Assay Standardization : Compare IC50_{50} values across studies using consistent cell lines (e.g., MCF-7 vs. HepG2) and protocols .
  • Statistical Meta-Analysis : Apply ANOVA or Bayesian modeling to account for variability in dose-response curves .
  • Control Experiments : Include reference compounds (e.g., cisplatin for cytotoxicity assays) to calibrate activity thresholds .

Q. What computational strategies are effective in predicting binding modes and affinity?

  • Molecular Docking : Use AutoDock Vina with optimized parameters (e.g., exhaustiveness = 32) to simulate interactions with targets like EGFR or CYP450 .
  • Molecular Dynamics (MD) Simulations : Validate docking poses with 100-ns MD trajectories to assess binding stability .
  • Free Energy Perturbation (FEP) : Quantify ΔG changes for substituent modifications (e.g., chloro vs. methyl groups) .

Q. How can structure-activity relationship (SAR) studies be designed for triazole derivatives?

  • Substituent Scanning : Synthesize analogs with halogen (Cl, F), alkyl (methyl), or electron-donating (methoxy) groups at the 3-chlorophenyl or 3,4-dimethylphenyl positions .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (triazole N2/N3) and hydrophobic regions (chlorophenyl ring) using Schrödinger Phase .

Q. What experimental approaches optimize reaction yields for large-scale synthesis?

  • Design of Experiments (DoE) : Vary catalyst loading (0.5–2.0 mol% CuI), solvent (DMF vs. THF), and temperature (60–100°C) to maximize yield .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to <4 hours while maintaining >85% yield .

Q. How are anisotropic displacement parameters managed during crystallographic refinement?

  • SHELXL Refinement : Apply restraints for ADPs using the ISOR command to handle poorly resolved atoms .
  • Validation Tools : Use WinGX/ORTEP for visualizing ellipsoids and detecting over-constrained regions .

Q. What strategies mitigate solvent effects in NMR characterization?

  • Deuterated Solvent Screening : Compare spectra in DMSO-d6_6 vs. CDCl3_3 to identify solvent-induced shifts .
  • COSY and NOESY : Resolve overlapping peaks caused by aromatic proton coupling .

Q. How can synergistic effects with co-administered therapeutic agents be evaluated?

  • Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) in cytotoxicity assays .
  • Proteomic Profiling : Identify upregulated/downregulated pathways via LC-MS/MS after co-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.